![molecular formula C14H8Cl2F3N5O B2703803 3-chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 1092345-83-9](/img/structure/B2703803.png)
3-chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is a chemical intermediate for the synthesis of several crop-protection products . The synthesis of 2,3,5-DCTF has been reported through various methods .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a 1,2,3,4-tetrazol-5-yl group attached to it. It also contains a 2-chlorobenzoyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the exchange of atoms or groups at the trifluoromethylpyridine moiety or the 2-chlorobenzoyl moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the fluorine atom, the pyridine moiety, and the 2-chlorobenzoyl group .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
The compound is closely related to fluorinated pyridines, which are crucial in the synthesis of pesticides and various pharmaceuticals. Lu Xin-xin (2006) reviewed the synthesis processes of similar fluorinated pyridine derivatives, indicating their significance in creating compounds for agricultural use. Such compounds show potential due to their structural properties conducive to chemical modifications for targeted applications (Lu Xin-xin, 2006).
Insecticidal Activity
Dongqing Liu et al. (2006) studied a compound with both a pyridine ring and chloro-trifluoropropenyl components, suggesting insecticidal activity. This research points towards potential applications of structurally similar compounds like 3-chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine in developing new pesticides or insecticides to protect crops (Dongqing Liu et al., 2006).
Nuclear Waste Processing
A study by M. Hudson et al. (2006) on new bis(triazinyl) pyridines for the selective extraction of americium(III) from nuclear waste showcases the relevance of pyridine derivatives in addressing environmental and safety concerns related to nuclear energy. The structural functionality of such compounds could be integral in developing more efficient methods for the treatment and disposal of nuclear waste (M. Hudson et al., 2006).
Material Science Applications
Compounds with a trifluoromethyl pyridine core are being investigated for their utility in material sciences, such as in the synthesis of new fluorescent materials or as ligands in metal-organic frameworks (MOFs), potentially useful in catalysis, gas storage, or separation technologies. The fluorination and functionalization of pyridines enhance their chemical stability and electronic properties, making them suitable for various applications in material science.
Photophysical Properties
Research on cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles by F. S. Mancilha et al. (2011) demonstrates the potential of pyridine derivatives in developing new emitters for optoelectronic applications. These materials are explored for their unique photophysical properties, indicating the broader utility of fluorinated pyridine compounds in creating advanced materials for electronic and photonic devices (F. S. Mancilha et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N5O/c15-9-4-2-1-3-8(9)13(25)24-12(21-22-23-24)11-10(16)5-7(6-20-11)14(17,18)19/h1-6,12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPVQNYZDIGCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C(N=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol](/img/structure/B2703724.png)
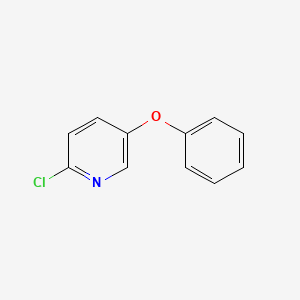
![7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2703728.png)
![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2703729.png)
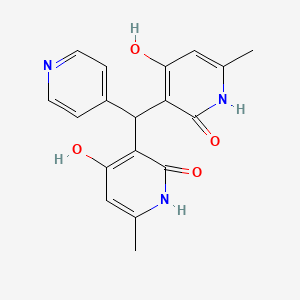
![2-(2-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2703733.png)
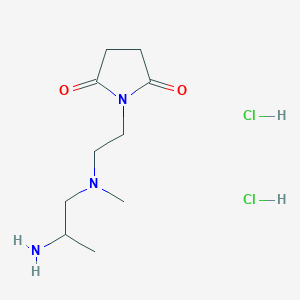
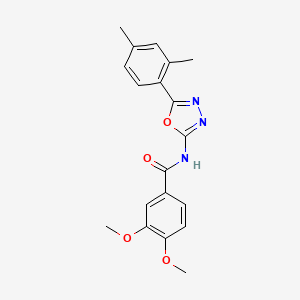
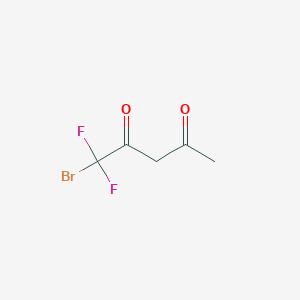
![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/no-structure.png)
![5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B2703739.png)

![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2703743.png)
